molecular formula C24H26OS2Sn B114401 O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE CAS No. 143037-51-8

O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE

Cat. No.: B114401
CAS No.: 143037-51-8
M. Wt: 513.3 g/mol
InChI Key: RIKVTIZLQNLEBA-UHFFFAOYSA-M
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Description

O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE: is a complex organotin compound Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE typically involves the reaction of triphenylstannyl chloride with a suitable thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may require a catalyst such as triethylamine to proceed efficiently .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential toxicity of organotin compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the triphenylstannyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of complex organotin compounds and as a catalyst in certain reactions .

Biology and Medicine: While specific biological applications of this compound are limited, organotin compounds, in general, have been studied for their potential use in antifungal and anticancer therapies. The unique structure of this compound may offer new avenues for research in these fields.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require organotin catalysts. Its reactivity makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE involves its ability to form strong bonds with sulfur and other nucleophiles. The triphenylstannyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound’s reactivity is largely due to the electron-withdrawing nature of the triphenylstannyl group, which makes the sulfur atom more nucleophilic and reactive .

Comparison with Similar Compounds

  • O-(2-methylpropyl) triphenylstannylsulfanylmethanethioate
  • O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE

Uniqueness: this compound is unique due to the presence of the 2,2-dimethylpropyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds that may have different alkyl groups attached to the sulfur atom .

Properties

IUPAC Name

O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS2.3C6H5.Sn/c1-6(2,3)4-7-5(8)9;3*1-2-4-6-5-3-1;/h4H2,1-3H3,(H,8,9);3*1-5H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKVTIZLQNLEBA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26OS2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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